molecular formula C10H10BrNO B2649177 1-(Bromoacetyl)indoline CAS No. 73392-01-5

1-(Bromoacetyl)indoline

Cat. No.: B2649177
CAS No.: 73392-01-5
M. Wt: 240.1
InChI Key: NCHBDJXOHMIGRE-UHFFFAOYSA-N
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Description

1-(Bromoacetyl)indoline is an organic compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of a bromoacetyl group to the indoline structure introduces unique chemical properties, making this compound a valuable compound in various chemical and biological research applications.

Scientific Research Applications

1-(Bromoacetyl)indoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is a precursor in the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: this compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

While the specific mechanism of action for 1-(Bromoacetyl)indoline is not mentioned in the search results, indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic compounds .

Future Directions

Indole derivatives, including 1-(Bromoacetyl)indoline, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromoacetyl)indoline can be synthesized through several methods. One common approach involves the bromination of acetylindoline. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the acetyl position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromoacetyl)indoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetylindoline derivatives.

    Oxidation: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in the synthesis of pharmaceuticals and natural products.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted acetylindoline derivatives.

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives of acetylindoline.

Comparison with Similar Compounds

1-(Bromoacetyl)indoline can be compared with other indoline derivatives such as:

    1-(Chloroacetyl)indoline: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

    1-(Fluoroacetyl)indoline: Contains a fluorine atom, leading to distinct electronic properties and biological activity.

    1-(Iodoacetyl)indoline:

Uniqueness: this compound is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for selective modifications in chemical synthesis and biological studies.

Properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHBDJXOHMIGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73392-01-5
Record name 1-(Bromoacetyl)indoline
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